molecular formula C25H27N3O5S2 B2776050 Methyl 4-(2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate CAS No. 361173-93-5

Methyl 4-(2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate

Cat. No.: B2776050
CAS No.: 361173-93-5
M. Wt: 513.63
InChI Key: QXIAAGDSXYHHIO-UHFFFAOYSA-N
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Description

Methyl 4-(2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate is a synthetic organic compound featuring a thiazole core linked to a benzoate ester via a benzamido group. A sulfonyl bridge connects the benzamido moiety to a 3,5-dimethylpiperidine ring.

Properties

IUPAC Name

methyl 4-[2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-16-12-17(2)14-28(13-16)35(31,32)21-10-8-19(9-11-21)23(29)27-25-26-22(15-34-25)18-4-6-20(7-5-18)24(30)33-3/h4-11,15-17H,12-14H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIAAGDSXYHHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

  • Molecular Formula : C25H27N3O5S2
  • Molecular Weight : 513.63 g/mol
  • IUPAC Name : Methyl 4-[2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-1,3-thiazol-4-yl]benzoate

The compound exhibits multiple mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group is known to inhibit carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in various tumors. This inhibition can lead to decreased tumor acidity and potentially hinder cancer progression .
  • Antimicrobial Properties : Research indicates that compounds with similar structural motifs have shown efficacy against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The 3,5-dimethylpiperidine moiety contributes to the antibacterial activity through interactions with bacterial cell walls .
  • Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antileishmanial properties. For instance, related compounds showed significant activity against Leishmania strains, indicating a potential for developing treatments for leishmaniasis .

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/ConditionObserved EfficacyReference
AnticancerCAIX (cancer cells)High affinity (Kd = 0.12 nM)
AntibacterialMRSAMIC = 0.25 µg/mL
AntiparasiticLeishmania spp.LC50 = 11 µM (active strain)

Case Studies and Research Findings

  • Carbonic Anhydrase Inhibition : A study highlighted the design of methyl sulfamoyl benzoates that selectively inhibited CAIX with exceptional binding affinities, suggesting potential therapeutic applications in cancer treatment . The structural analysis via X-ray crystallography illustrated how these compounds bind effectively to the enzyme's active site.
  • Antibacterial Screening : In vitro testing against MRSA revealed that compounds similar to this compound exhibited potent antibacterial effects, with minimal inhibitory concentrations significantly lower than existing antibiotics . This suggests a promising avenue for developing new antibacterial agents.
  • Antileishmanial Studies : Compounds derived from similar chemical frameworks were evaluated for their activity against Leishmania species. The most active derivatives demonstrated LC50 values significantly lower than those of traditional treatments like metronidazole, indicating enhanced efficacy and potential for clinical application .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Research
    • The compound has been investigated for its potential as an anticancer agent. Its structural features allow for interactions with specific biological targets, which can inhibit tumor growth. For instance, studies have shown that similar compounds exhibit antiproliferative activity against various cancer cell lines, including acute myeloid leukemia (AML) cells .
  • Antimicrobial Activity
    • Research indicates that derivatives of this compound may possess antimicrobial properties. Compounds with similar piperidine and sulfonamide moieties have demonstrated effectiveness against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The ability to inhibit bacterial biofilm formation is particularly noteworthy, as biofilms are a significant factor in chronic infections.
  • Targeting RNA Modifications
    • The compound is being explored as a selective ligand for YTHDC1, a protein involved in recognizing N6-methyladenosine (m6A) modifications on RNA. This interaction could have implications in regulating gene expression and cellular responses, making it a candidate for further exploration in RNA biology and therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeTargetObservations
AnticancerAcute Myeloid Leukemia (AML)Inhibitory effects observed in cell lines
AntimicrobialMRSAMinimum Inhibitory Concentration (MIC) of 0.25 μg/mL
RNA InteractionYTHDC1Selective binding confirmed through assays

Case Studies

  • Anticancer Efficacy
    • A study conducted by researchers focused on the optimization of compounds targeting YTHDC1. Methyl 4-(2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)thiazol-4-yl)benzoate was part of a series that showed promising results in inhibiting AML cell proliferation through selective binding mechanisms .
  • Antimicrobial Properties
    • In a comparative analysis of various sulfonamide derivatives, the compound demonstrated significant activity against Gram-positive bacteria, highlighting its potential as an alternative therapeutic agent against resistant strains . The study emphasized the importance of structural features in enhancing antimicrobial efficacy.

Comparison with Similar Compounds

Structural Analogues from Medicinal Chemistry (Thiazole Derivatives)

Compounds 10d , 10e , and 10f from Molecules (2013) share structural similarities with the target compound, including a thiazole ring and sulfonamide/piperazine groups. Key differences and implications are outlined below:

Feature Target Compound Compound 10d (Ethyl ester derivative)
Core Structure Thiazole-benzamido-methyl benzoate Thiazole-ureido-piperazine-ethyl acetate
Substituents 3,5-Dimethylpiperidinyl sulfonyl Trifluoromethylphenyl ureido, piperazine
Molecular Weight Not reported (estimated higher due to benzoate and dimethylpiperidine) 548.2 Da (ESI-MS)
Synthetic Yield Not reported 93.4%
Potential Application Unknown (structural hints at kinase inhibition or antimicrobial activity) Bioactive candidates (e.g., antitumor, enzyme inhibition)

Key Observations :

  • The benzamido linkage in the target replaces the ureido group in 10d–10f , which could reduce hydrogen-bonding capacity and affect target binding .

Comparison with Sulfonylurea Herbicides (Pesticide Chemicals)

The Pesticide Chemicals Glossary (2001) lists methyl ester derivatives like metsulfuron-methyl and tribenuron-methyl , which contain sulfonylurea bridges linked to triazine or pyrimidine rings. These differ significantly from the target’s thiazole-sulfonamide architecture:

Feature Target Compound Metsulfuron-Methyl
Core Structure Thiazole-sulfonamide-benzoate Triazine-sulfonylurea-methyl benzoate
Functional Groups 3,5-Dimethylpiperidinyl sulfonyl, benzamido Methoxy, methyl groups on triazine
Molecular Weight Not reported ~381 Da (calculated)
Application Unknown Herbicide (ALS inhibitor)

Key Observations :

  • The target’s thiazole and dimethylpiperidine groups distinguish it from sulfonylurea herbicides, which rely on triazine/pyrimidine rings for herbicidal activity. This suggests divergent mechanisms of action.
  • The benzoate ester in both classes may confer similar hydrolytic stability, but the target’s lack of a sulfonylurea bridge likely precludes ALS enzyme inhibition .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonamide, thiazole, and ester functional groups (e.g., δ ~3.8 ppm for methyl ester).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (expected [M+H]⁺ ~530–540 m/z).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water gradient).
  • FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1350 cm⁻¹ (sulfonyl S=O) .

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Q. Methodological Answer :

  • Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) vs. cell-based viability tests (e.g., MTT).
  • Dose-Response Analysis : Validate EC₅₀/IC₅₀ consistency across replicates.
  • Structural Confirmation : Recheck compound integrity post-assay (e.g., LC-MS) to rule out degradation.
  • Statistical Rigor : Apply ANOVA or Bayesian modeling to assess variability significance .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Methodological Answer :

  • Temperature : Store at –20°C in airtight, light-resistant vials.
  • Solubility : Lyophilize and reconstitute in DMSO (10 mM stock) to prevent hydrolysis.
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers.
    Stability should be verified via periodic HPLC analysis over 6–12 months .

Advanced: How can environmental fate studies be designed for this compound?

Methodological Answer :
Adopt a tiered approach:

Abiotic Degradation : Assess hydrolysis/photolysis in buffer (pH 4–9) and UV light (λ = 254 nm).

Biotic Transformation : Use OECD 301B tests with activated sludge to measure biodegradation.

Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48h LC₅₀) and algal growth inhibition (72h EC₅₀).

Modeling : Apply EPI Suite to predict bioaccumulation (log Kow) and persistence (DT₅₀) .

Basic: What in vitro assays are suitable for evaluating its antimicrobial potential?

Q. Methodological Answer :

  • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
  • Time-Kill Assays : Monitor bactericidal effects over 24h at 2× MIC.
  • Biofilm Disruption : Crystal violet staining to quantify biofilm biomass reduction.
    Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) .

Advanced: What strategies enhance structure-activity relationship (SAR) analysis for this scaffold?

Q. Methodological Answer :

  • Fragment Replacement : Synthesize analogs with modified piperidine (e.g., 4-methyl vs. 3,5-dimethyl) or thiazole substituents.
  • Computational Modeling : Perform docking studies (AutoDock Vina) on target proteins (e.g., EGFR kinase) to prioritize analogs.
  • 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with activity.
    Validate predictions with in vitro IC₅₀ comparisons .

Basic: How should researchers handle discrepancies in pharmacokinetic data?

Q. Methodological Answer :

  • Cross-Validation : Compare Caco-2 permeability (Papp) with in situ intestinal perfusion (rat model).
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (e.g., % bound to HSA).
  • Metabolic Stability : Conduct microsomal incubation (human/rat liver) with LC-MS/MS metabolite profiling.
    Report variability ranges and statistical confidence intervals .

Advanced: What methodologies integrate this compound into targeted drug delivery systems?

Q. Methodological Answer :

  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) for sustained release.
  • Ligand Conjugation : Attach folate or aptamers via EDC/NHS chemistry to enhance tumor targeting.
  • In Vivo PK/PD : Monitor plasma concentration (LC-MS/MS) and tumor volume reduction in xenograft models.
    Include stability studies of the conjugated product under physiological conditions .

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